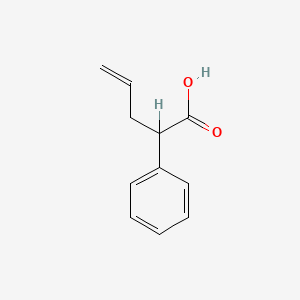

2-Phenylpent-4-enoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLXJUYCRPXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862697 | |

| Record name | 2-Phenylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94086-47-2, 1575-70-8 | |

| Record name | α-2-Propen-1-ylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94086-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpent-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Significance Within Alkenoic Acids

2-Phenylpent-4-enoic acid is an organic compound that belongs to the class of alkenoic acids, specifically, it is a phenyl-substituted unsaturated carboxylic acid. Its molecular architecture consists of a five-carbon pentenoic acid chain with a terminal double bond between the fourth and fifth carbon atoms. A phenyl group is attached to the second carbon (the alpha-carbon), which is a chiral center, meaning the compound can exist as different stereoisomers. The molecule's chemical formula is C₁₁H₁₂O₂. ontosight.aistenutz.eu

The significance of this compound in organic chemistry stems from the interplay of its three key functional groups: the carboxylic acid, the alkene, and the phenyl ring. This combination makes it a valuable intermediate in organic synthesis. smolecule.com The carboxylic acid group can undergo reactions like esterification and amidation, while the alkene is susceptible to hydrogenation, epoxidation, and addition reactions. The phenyl ring can participate in electrophilic aromatic substitution. This multi-functionality allows for diverse derivatization pathways, enabling the synthesis of a wide array of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.22 g/mol |

| Boiling Point | 288.7 ± 9.0 °C (at 760 mmHg) |

| Density | 1.1 ± 0.1 g/cm³ |

| LogP (Partition Coefficient) | 2.66 |

Data sourced from publicly available chemical databases.

Current Research Landscape and Academic Relevance of 2 Phenylpent 4 Enoic Acid

Established Synthetic Pathways

Wittig Reaction-Based Approaches for this compound Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes, providing a reliable method for the formation of carbon-carbon double bonds. mnstate.eduwikipedia.org This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The strong phosphorus-oxygen bond formed in the byproduct, triphenylphosphine (B44618) oxide, serves as the thermodynamic driving force for the reaction. total-synthesis.comumass.edu

In the context of this compound synthesis, a Wittig approach would typically involve the reaction of a suitable phosphonium (B103445) ylide with a carbonyl compound. For instance, a strategy could employ the reaction of benzyltriphenylphosphonium (B107652) chloride with an appropriate aldehyde. mnstate.edu The versatility of the Wittig reaction allows for the assembly of complex molecular architectures from smaller, readily available starting materials. mnstate.edu

| Reactant 1 | Reactant 2 | Product | Key Features |

| Phosphonium Ylide | Aldehyde/Ketone | Alkene + Triphenylphosphine oxide | Forms C=C bond with high regioselectivity. libretexts.org |

| Benzyltriphenylphosphonium chloride | Appropriate aldehyde | This compound precursor | Assembles the carbon skeleton. mnstate.edu |

It's important to note that the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes. organic-chemistry.org

Allylation Reactions of Substituted Acetic Acid Derivatives

A prevalent method for synthesizing this compound involves the allylation of phenylacetic acid derivatives. mdpi.comresearchgate.net This approach typically begins with the deprotonation of a phenylacetic acid ester, such as methyl phenylacetate (B1230308), using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a resonance-stabilized enolate.

The subsequent addition of an allyl halide, commonly allyl bromide, to the enolate solution results in an SN2 reaction, introducing the allyl group at the α-position. The final step involves the hydrolysis of the resulting ester, typically under basic conditions with a reagent like sodium hydroxide, to yield the target carboxylic acid, this compound.

Alternatively, direct alkylation of phenylacetic acid can be performed. This method requires careful control of stoichiometry and reaction conditions to prevent side reactions. Deprotonation with a strong base like sodium hydride (NaH) forms the enolate, which is then reacted with allyl bromide.

| Starting Material | Reagents | Intermediate | Final Product |

| Methyl Phenylacetate | 1. LDA, THF, -78°C; 2. Allyl bromide | Methyl 2-phenylpent-4-enoate | This compound |

| Phenylacetic Acid | 1. NaH, THF; 2. Allyl bromide | - | This compound |

Oxidative Rearrangement Strategies for Carboxylic Acid Formation

Oxidative rearrangement strategies offer an alternative route to carboxylic acids. One such approach involves the oxidative dearomatization of phenols using hypervalent iodine(III) reagents, which can lead to the formation of p-quinols. researchgate.net While not a direct synthesis of this compound, the principles of oxidative rearrangement can be applied to precursors.

For instance, a process for producing substituted phenylacetic acids involves the ozonolysis of corresponding phenylpropenes. This reaction, which can be carried out in the presence of an alcohol, yields phenylacetaldehydes or their acetals. Subsequent hydrolysis (in the case of acetals) and oxidation in the presence of an acid lead to the formation of the desired phenylacetic acid derivative. google.com

Enantioselective Synthesis and Chiral Control

Accessing enantiomerically pure forms of this compound is crucial for applications in pharmaceuticals and materials science. This requires the use of stereoselective synthetic methods.

Organocatalytic Decarboxylative Protonation Methodologies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. youtube.com Enantioselective decarboxylative protonation (EDP) of α-aryl malonic acid derivatives presents a biomimetic approach to generating chiral carboxylic acids. rsc.org This method utilizes a chiral organocatalyst, such as a derivative of 1,2-trans-diaminocyclohexane, to control the stereochemistry of the protonation step following decarboxylation. rsc.org This strategy offers mild reaction conditions and generates carbon dioxide as the only byproduct. rsc.org

The key to this methodology is the ability of the chiral catalyst to create a chiral environment around the transiently formed enolate, directing the protonation to occur from a specific face and thus establishing the stereocenter.

Stereoselective Alkylation Strategies for Chiral Induction

Stereoselective alkylation of chiral enolates is a well-established method for creating new stereocenters. ub.edu In the context of synthesizing chiral this compound, this would involve the use of a chiral auxiliary to direct the incoming allyl group to a specific face of the enolate.

One advanced approach involves the stereoselective alkylation of chiral titanium(IV) enolates derived from N-acyl oxazolidinones. ub.eduresearchgate.netnih.gov These reactions can proceed with excellent diastereoselectivity. ub.eduresearchgate.netnih.gov The mechanism is believed to involve the reduction of a tert-butyl perester by the enolate, which initiates a radical-like transformation, leading to the formation of the alkylated product with high stereocontrol. ub.eduresearchgate.net The chiral auxiliary can then be cleaved to afford the enantiomerically enriched carboxylic acid.

| Method | Catalyst/Auxiliary | Key Principle |

| Organocatalytic Decarboxylative Protonation | Chiral 1,2-trans-diaminocyclohexane derivative | Asymmetric protonation of an enolate intermediate. rsc.org |

| Stereoselective Alkylation | Chiral N-acyl oxazolidinone | Diastereoselective alkylation of a chiral enolate. ub.eduresearchgate.net |

Novel Synthetic Routes and Process Optimization

Recent advancements in organic synthesis have led to the development of innovative methods for the construction of carbon-carbon bonds and the introduction of chirality. These methodologies provide efficient pathways to this compound and its derivatives, often under mild reaction conditions.

Deoxygenative α-Alkylation of 1,2-Dicarbonyl Precursors

A powerful strategy for the synthesis of α-branched carbonyl compounds, such as this compound, involves the deoxygenative α-alkylation of 1,2-dicarbonyl precursors. rsc.orgnih.govrsc.org This method relies on the generation of boron enolates from readily available 1,2-dicarbonyls and organoboranes in the absence of strong bases. rsc.orgnih.govrsc.org The intermediate boron enolates can then be intercepted by electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. rsc.orgnih.gov

For the synthesis of this compound, a suitable 1,2-dicarbonyl precursor, such as an ester of phenylglyoxylic acid, can be reacted with an allylborane reagent. The reaction proceeds through a deoxygenative process, where a phosphite (B83602) reagent facilitates the removal of an oxygen atom. This methodology allows for the modular construction of the target molecule under neutral conditions. rsc.orgnih.gov The versatility of this approach permits the use of various organoboranes, enabling the introduction of diverse alkyl and aryl groups. nih.gov

Table 1: Key Reagents and Conditions for Deoxygenative α-Alkylation

| Component | Role | Example |

| 1,2-Dicarbonyl Precursor | Starting material containing the phenyl and carboxyl groups | Ethyl 2-oxo-2-phenylacetate |

| Organoborane | Source of the allyl group | Allyl-9-BBN |

| Phosphite | Deoxygenating agent | Trimethyl phosphite |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

This table is illustrative and based on general methodologies for deoxygenative α-alkylation. Specific conditions for the synthesis of this compound may vary.

Palladium-Catalyzed Decarboxylative Allylation Techniques

Palladium-catalyzed decarboxylative allylation has emerged as a robust method for the formation of carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an allyl source with a substrate that can undergo decarboxylation to generate a nucleophile in situ. For the synthesis of this compound, a suitable precursor would be a derivative of phenylmalonic acid, which upon decarboxylation, can be allylated.

The choice of substrate is crucial for the success of this reaction. While simple alkylmalonic acids can be challenging substrates, the use of allyl enol carbonates or substrates bearing electron-withdrawing groups can facilitate the decarboxylation and subsequent allylation. nih.govnih.gov The reaction is catalyzed by a palladium complex, often in the presence of a suitable ligand. nih.govnih.gov This methodology can be rendered asymmetric through the use of chiral ligands, providing a route to enantiomerically enriched this compound. nih.govrsc.orgcaltech.edu

Table 2: Components for Palladium-Catalyzed Decarboxylative Allylation

| Component | Function | Example |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Modulates catalyst activity and selectivity | (R,R)-Trost ligand, PHOX ligands |

| Precursor | Generates the carbanion upon decarboxylation | Allyl phenylmalonate, Allyl enol carbonate of a phenylacetic ester |

| Solvent | Reaction medium | Toluene, THF |

This table presents common components used in palladium-catalyzed decarboxylative allylation reactions.

Copper(II)-Catalyzed Systems for Alkene-Tethered Amide Preparation

While the direct synthesis of this compound via copper catalysis is less common, copper(II)-catalyzed systems are highly effective for the preparation of related alkene-tethered amides, such as 2-phenylpent-4-enamide. These amides are valuable derivatives and can serve as precursors to the carboxylic acid. Copper-catalyzed methods for the synthesis of ynamides and Z-enamides from alkynyl bromides and amides have been reported. organic-chemistry.org

A general and efficient method involves the coupling of a wide range of amides with alkynyl bromides using a copper(II) sulfate (B86663) pentahydrate and 1,10-phenanthroline (B135089) catalyst system. organic-chemistry.org For the synthesis of 2-phenylpent-4-enamide, a potential route could involve the synthesis of an appropriate ynamide intermediate followed by a stereoselective reduction. The mild conditions and broad substrate scope of these copper-catalyzed reactions make them an attractive option for accessing amide derivatives of this compound. organic-chemistry.orgrsc.org

Methodologies for Fluorinated this compound Analogs

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of fluorinated analogs of this compound can be achieved through various strategies, including the use of fluorinated building blocks or late-stage fluorination reactions.

One plausible approach involves the synthesis of a fluorinated deoxybenzoin (B349326) derivative as a key intermediate. mdpi.com For instance, a Friedel-Crafts acylation of a fluorinated benzene (B151609) derivative with an appropriate acyl chloride could yield the desired fluorinated ketone. This intermediate can then be subjected to a series of reactions, such as a Wittig-type olefination to introduce the allyl group, followed by oxidation to the carboxylic acid. Alternatively, methods for the synthesis of fluorinated isoflavones and chalcones, which involve the coupling of fluorinated aromatic compounds, can be adapted to construct the core structure of fluorinated this compound analogs. mdpi.commdpi.com The choice of fluorination strategy will depend on the desired position of the fluorine atom on the phenyl ring. nih.gov

Functional Group Interconversions of the Alkenoic Acid Moiety

The terminal double bond and the carboxylic acid group on the same carbon skeleton are prime sites for a range of functional group interconversions.

Selective Olefin Functionalization Reactions

The terminal olefin of this compound is susceptible to various addition and functionalization reactions. Due to the presence of the electron-rich phenyl ring and the carboxylic acid, controlling the selectivity of these reactions is key. For instance, epoxidation of the double bond can be achieved using peroxy acids, leading to the formation of an oxirane ring, a valuable synthetic intermediate. Dihydroxylation can furnish the corresponding diol, and hydrohalogenation can introduce a halogen atom at the terminal position, following Markovnikov or anti-Markovnikov regioselectivity depending on the chosen reaction conditions.

Reduction Methodologies for Alkene Saturation

Selective saturation of the terminal double bond without reducing the carboxylic acid or the aromatic ring can be readily achieved through catalytic hydrogenation. This reaction is typically performed using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C). The resulting product is 2-phenylpentanoic acid, where the alkene has been converted to an alkane. This transformation is valuable for modifying the lipophilicity and conformational flexibility of the molecule.

Table 1: Representative Reduction of the Alkene Moiety

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, Ethanol, RT | 2-Phenylpentanoic acid |

Oxidative Transformations to Carboxylic Acids and Ketones

The terminal double bond can be cleaved through oxidative processes to yield smaller carbonyl-containing fragments. libretexts.org Ozonolysis is a powerful method for this transformation. wikipedia.orglibretexts.orgbyjus.com When this compound is treated with ozone (O₃) followed by an oxidative workup using a reagent like hydrogen peroxide (H₂O₂), the double bond is cleaved to produce 2-phenylsuccinic acid and carbon dioxide. libretexts.org Conversely, a reductive workup, for example with dimethyl sulfide (B99878) (DMS) or zinc, would yield 3-oxo-2-phenylpropanoic acid. libretexts.orgbyjus.com These transformations provide access to derivatives with different functionalities and substitution patterns. nih.gov

Table 2: Oxidative Cleavage of the Alkene Moiety

| Reactant | Reagents & Conditions | Major Product(s) |

|---|

Reactions Involving the Phenyl Substituent

The phenyl ring of this compound can undergo reactions typical of aromatic compounds, allowing for further diversification of the molecular structure.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

A common EAS reaction is nitration. masterorganicchemistry.com Treating this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro (NO₂) group onto the phenyl ring. masterorganicchemistry.com Due to the directing effects, a mixture of ortho-, meta-, and para-substituted products is possible, with the para-isomer often being a major product due to steric considerations. orgsyn.org For example, the synthesis of 2-(4'-nitrophenyl)propionic acid from a similar starting material has been documented. google.com

Table 3: Electrophilic Aromatic Substitution of the Phenyl Ring

| Reaction Type | Reagents & Conditions | Potential Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)pent-4-enoic acid |

Palladium-Catalyzed Cross-Coupling Reactions

To engage the phenyl ring in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira, it must typically first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. nih.govyoutube.comyoutube.com For instance, if a bromo-derivative like 2-(4-bromophenyl)pent-4-enoic acid were synthesized, it could then serve as a substrate for these powerful carbon-carbon bond-forming reactions.

In a Suzuki coupling, the bromo-derivative would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. youtube.com Similarly, a Heck reaction would couple the bromo-derivative with an alkene, and a Sonogashira coupling would link it to a terminal alkyne, each method significantly expanding the structural complexity of the original molecule. youtube.comyoutube.com The development of intramolecular and intermolecular palladium-catalyzed cross-coupling reactions has become a cornerstone of modern organic synthesis. youtube.com

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling of a Phenyl-Brominated Derivative

| Reaction Type | Substrate | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 2-(4-Bromophenyl)pent-4-enoic acid | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck Coupling | 2-(4-Bromophenyl)pent-4-enoic acid | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Styrenyl derivative |

| Sonogashira Coupling | 2-(4-Bromophenyl)pent-4-enoic acid | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |

Synthesis of Advanced Derivatives

The strategic modification of this compound can lead to the generation of more complex molecules with tailored properties. This section details the synthesis of advanced derivatives through several key chemical transformations.

Amide and Ester Formation from this compound

The carboxylic acid moiety of this compound is a prime site for derivatization, with amide and ester formation being among the most fundamental and widely utilized transformations.

Amide Synthesis:

Amides of this compound can be synthesized through various established methods. A common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. One effective method is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acyl chloride. rsc.org This intermediate readily reacts with an amine to afford the corresponding amide with high yields. rsc.org

Alternatively, direct amidation can be achieved using coupling agents that facilitate the reaction between the carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid derivatives can be employed for this purpose. nih.govacs.org For instance, the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be effective for the direct amidation of carboxylic acids. acs.org Another approach involves the use of urea (B33335) as a nitrogen source in the presence of catalysts like magnesium nitrate (B79036) or imidazole. nih.gov

| Amidation Method | Reagents | Key Features | Reference |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Amine | High yields, suitable for sterically hindered amines. | rsc.org |

| Direct Coupling | Dicyclohexylcarbodiimide (DCC), Amine | Common in peptide synthesis. | nih.gov |

| Boron-Mediated Amidation | B(OCH₂CF₃)₃, Amine | Effective for a wide range of substrates. | acs.org |

| Urea-Based Amidation | Urea, Mg(NO₃)₂ or Imidazole | Utilizes a stable nitrogen source. | nih.gov |

Ester Synthesis:

Esterification of this compound can be accomplished through several methods, most notably the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester. masterorganicchemistry.com

Another method involves the reaction of the carboxylate salt of this compound with an alkyl halide. Additionally, conversion of the carboxylic acid to its acid chloride, as in amide synthesis, followed by reaction with an alcohol, typically in the presence of a base like pyridine (B92270), also yields the corresponding ester.

| Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, driven by excess alcohol or water removal. | masterorganicchemistry.commasterorganicchemistry.com |

| From Acyl Chloride | Thionyl chloride (SOCl₂), Alcohol, Base (e.g., Pyridine) | Reactive intermediate, generally high yield. | rsc.org |

| From Carboxylate Salt | Base, Alkyl Halide | A two-step process involving salt formation. |

Preparation of Specific Amino Acid Derivatives (e.g., Fmoc-protected, acetamido derivatives)

The synthesis of amino acid derivatives of this compound, such as (S)-2-amino-5-phenylpent-4-enoic acid, opens up possibilities for its incorporation into peptides and other bioactive molecules. The protection of the amino group is a crucial step in peptide synthesis.

Fmoc-Protected Derivatives:

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis, due to its base-lability. beilstein-journals.org The Fmoc protection of (S)-2-amino-5-phenylpent-4-enoic acid can be achieved by reacting the amino acid with an Fmoc-donating reagent such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. google.com The reaction is typically carried out in a solvent mixture, such as aqueous dioxane, in the presence of a base like sodium bicarbonate. beilstein-journals.org The allyl group on the side chain is orthogonal to the Fmoc protecting group, meaning it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and can be selectively removed later if needed. google.comnih.gov

Acetamido Derivatives:

N-acetylation of the amino group to form an acetamido derivative is another common transformation. This can be achieved by reacting the amino acid with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. A more direct route to N-acylamino acids involves the reaction of an olefin with an amide and synthesis gas (CO/H₂) in a process known as amidocarbonylation. google.com For this compound, this would conceptually involve the reaction of the corresponding olefin precursor with acetamide (B32628) and syngas in the presence of a suitable catalyst, such as a rhodium-cobalt bimetallic catalyst, to yield the N-acetyl derivative. google.com

| Derivative | Synthetic Approach | Key Reagents | Reference |

| Fmoc-protected | Reaction with Fmoc-donating reagent | Fmoc-Cl or Fmoc-OSu, Base | beilstein-journals.orggoogle.com |

| Acetamido | N-acetylation of the amino acid | Acetic anhydride or Acetyl chloride, Base | |

| Acetamido | Amidocarbonylation | Acetamide, CO/H₂, Catalyst (e.g., Rh-Co) | google.com |

Cyclization Reactions and Heterocycle Formation (e.g., cyclic imides, dihydrofurans)

The presence of both a carboxylic acid and a double bond in this compound allows for intramolecular cyclization reactions to form various heterocyclic structures.

Cyclic Imide Formation:

To form a cyclic imide, this compound would first need to be converted into a dicarboxylic acid precursor. For instance, oxidation of the terminal double bond to a carboxylic acid would yield a succinic acid derivative. This dicarboxylic acid can then undergo condensation with a primary amine or ammonia (B1221849) to form a cyclic imide. This reaction is often facilitated by heating, sometimes with a dehydrating agent or a catalyst such as niobium pentoxide (Nb₂O₅). nih.govresearchgate.net The resulting cyclic imide would be a derivative of succinimide.

Dihydrofuran Formation (Lactonization):

The terminal double bond in this compound can participate in an intramolecular cyclization with the carboxylic acid group under acidic conditions to form a lactone, which is a cyclic ester. libretexts.org Protonation of the double bond by a strong acid can lead to the formation of a carbocation at the 4- or 5-position. The carboxyl group can then act as an intramolecular nucleophile, attacking the carbocation to form a five- or six-membered ring. In the case of this compound, the formation of a γ-lactone (a five-membered ring, which is a type of dihydrofuranone) is plausible. This type of reaction is a common method for synthesizing lactones from unsaturated carboxylic acids. libretexts.org

| Heterocycle | Synthetic Strategy | Key Intermediates/Conditions | Reference |

| Cyclic Imide | Oxidation to dicarboxylic acid, then condensation with amine | Dicarboxylic acid, Amine, Heat or Catalyst (e.g., Nb₂O₅) | nih.govresearchgate.net |

| Dihydrofuran (Lactone) | Acid-catalyzed intramolecular cyclization | Strong acid catalyst | libretexts.org |

Formation of Benzothiophene-2-carboxamido Derivatives

Benzothiophene (B83047) moieties are present in many biologically active compounds. The formation of a benzothiophene-2-carboxamido derivative of this compound involves creating an amide bond between the carboxylic acid and an aminobenzothiophene.

A feasible synthetic route would involve the initial conversion of this compound to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride. This acid chloride can then be reacted with 2-aminobenzothiophene in the presence of a base (e.g., pyridine or triethylamine) to act as an acid scavenger. This would yield the desired N-(benzothiophen-2-yl)-2-phenylpent-4-enamide. While direct synthesis from the carboxylic acid is possible using coupling agents, the acid chloride route is often more efficient. The synthesis of structurally related 2-acylamino-1-benzothiophene-3-carboxamides has been reported, demonstrating the viability of forming amide linkages with the benzothiophene core. nih.gov

| Derivative | Synthetic Approach | Key Reagents |

| Benzothiophene-2-carboxamido | Amidation via acid chloride | Thionyl chloride, 2-Aminobenzothiophene, Base |

| Benzothiophene-2-carboxamido | Direct amidation | Coupling agent (e.g., DCC), 2-Aminobenzothiophene |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Phenylpent 4 Enoic Acid

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of the parent ion. For 2-phenylpent-4-enoic acid (C₁₁H₁₂O₂), the expected monoisotopic mass is 176.08373 u. HRMS-ESI would typically be used to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. In negative ion mode, which is often preferred for carboxylic acids, the expected accurate mass for the [M-H]⁻ ion would be 175.07645 u. chromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For volatile compounds like this compound (or its more volatile ester derivatives), GC-MS provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum of the analyte. nih.govshimadzu.com

The mass spectrum obtained from electron ionization (EI) provides a characteristic fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways, including:

Loss of a carboxyl group (-COOH): This would result in a fragment ion corresponding to the loss of 45 Da.

McLafferty Rearrangement: This is a common fragmentation pathway for carbonyl compounds possessing a γ-hydrogen. wikipedia.orglibretexts.org In this compound, a γ-hydrogen is available on the C4 of the pentenoic chain, which can be transferred to the carbonyl oxygen, leading to the cleavage of the C2-C3 bond and the formation of a neutral alkene fragment and a charged enol.

Cleavage of the allyl group: Loss of the allyl group (C₃H₅) would result in a fragment corresponding to the loss of 41 Da.

Fragments characteristic of the phenyl group: The presence of the phenyl group would lead to characteristic aromatic fragments, such as the phenyl cation (m/z 77).

The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [M]⁺ | 176 | Molecular Ion |

| [M - COOH]⁺ | 131 | Loss of the carboxylic acid group |

| [C₆H₅CHCH₂]⁺ | 117 | Cleavage of the C2-C3 bond |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₃H₅]⁺ | 41 | Allyl cation |

Note: This table represents a predicted fragmentation pattern. The actual observed spectrum may show variations in the relative intensities of these fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the bonds within the molecular structure. For this compound, the IR spectrum provides clear evidence for its key structural features: the carboxylic acid, the phenyl ring, and the terminal alkene.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the hydroxyl group, which is typically observed in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the acid molecules. Another key absorption is the sharp and intense C=O (carbonyl) stretching band, which for a carboxylic acid, generally appears around 1700-1725 cm⁻¹.

The presence of the phenyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations from the sp²-hybridized carbons of the aromatic ring, which are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In-ring C=C stretching vibrations produce sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

The terminal alkene (vinyl group) also has distinct spectroscopic signatures. The =C-H stretching vibration occurs at a frequency slightly higher than that of aromatic C-H stretches, typically in the 3100-3080 cm⁻¹ range. The C=C double bond stretching vibration usually appears as a medium-intensity band around 1640 cm⁻¹.

A representative summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Alkene | =C-H Stretch | 3100 - 3080 | Medium |

| Alkene | C=C Stretch | ~1640 | Medium |

| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp (multiple bands) |

| Alkyl | C-H Stretch | 2960 - 2850 | Medium |

This combination of characteristic absorption bands allows for the unambiguous confirmation of the principal functional groups within the this compound structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms, bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide invaluable information about its solid-state conformation. Key structural parameters that could be determined include:

The conformation of the pentenoic acid chain: This would reveal the spatial relationship between the carboxylic acid group, the phenyl substituent, and the terminal double bond.

The orientation of the phenyl ring: The analysis would determine the dihedral angle between the plane of the phenyl ring and the carboxylic acid group.

Intermolecular interactions: Crucially, it would elucidate the nature of the hydrogen bonding network formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. It would also reveal any other significant intermolecular forces, such as pi-stacking of the phenyl rings, that influence the crystal packing.

As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the principles of the technique suggest that if suitable crystals were grown, a wealth of precise structural data could be obtained, leading to a definitive understanding of its solid-state architecture.

| Parameter | Information Yielded |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths | The distance between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsional Angles | The dihedral angles defining molecular conformation |

| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent interactions |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical tools for determining the purity of this compound and for quantifying its presence in a sample. These techniques are particularly well-suited for the analysis of non-volatile compounds like aromatic carboxylic acids. researchgate.net

A typical method for the analysis of this compound would employ reversed-phase chromatography. In this mode, a nonpolar stationary phase (commonly a C18-silica column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the carboxylic acid group, the pH of the mobile phase is a critical parameter. To ensure good peak shape and retention, the mobile phase is often acidified (e.g., with formic or acetic acid) to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention time.

UPLC, which utilizes smaller stationary phase particles (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity.

A hypothetical set of HPLC/UPLC conditions for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 0.4 - 0.6 mL/min (UPLC) |

| Column Temperature | 30 - 40 °C |

| Detection | UV-Vis at a wavelength corresponding to the absorbance of the phenyl ring (e.g., 254 nm) |

| Injection Volume | 1 - 5 µL |

Under these conditions, this compound would elute at a characteristic retention time, and its purity could be assessed by the area percentage of its corresponding peak relative to any impurity peaks.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent, usually silica (B1680970) gel). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their polarity. Less polar compounds interact less strongly with the polar silica gel and travel further up the plate, resulting in a higher retention factor (Rf) value.

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a particular set of conditions (stationary phase and mobile phase).

For monitoring a reaction that produces this compound, the starting materials (which might be more or less polar than the product) would have different Rf values. By spotting the reaction mixture on a TLC plate at different time points, one can observe the disappearance of the starting material spot(s) and the appearance and intensification of the product spot.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common starting ratio would be 7:3 or 8:2 hexane:ethyl acetate. |

| Visualization | The spots can be visualized under UV light (due to the UV-active phenyl group) or by staining with a suitable reagent (e.g., potassium permanganate). |

| Analysis | The Rf value of the product spot is compared to that of a pure standard of this compound run on the same plate. The disappearance of starting material spots indicates reaction progression. |

The choice of the eluent system is crucial and is determined empirically to achieve good separation between the spots of the starting materials, product, and any byproducts.

Computational and Mechanistic Investigations of 2 Phenylpent 4 Enoic Acid Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, providing a balance between computational cost and accuracy. For a flexible molecule like 2-phenylpent-4-enoic acid, DFT calculations are instrumental in understanding its behavior at a molecular level.

Geometry Optimizations and Conformational Analysis

The initial step in the computational study of this compound involves a thorough exploration of its conformational space. Due to the presence of multiple rotatable bonds—specifically around the Cα-C(O), Cα-Ph, and Cβ-Cγ bonds—the molecule can exist in numerous conformations. Identifying the most stable conformers is critical, as these are the most likely to be populated at room temperature and to participate in chemical reactions.

A common computational workflow begins with a conformational search using a less computationally demanding method, such as a force field (FF). chemrxiv.org The resulting low-energy conformers are then subjected to geometry optimization at a higher level of theory, typically DFT. chemrxiv.org This process involves finding the minimum energy structure for each conformer by calculating the forces on each atom and adjusting their positions until those forces are negligible. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located. scielo.org.mx

For molecules with similar structural motifs, such as cinnamic acid, studies have shown that different conformers (e.g., s-cis and s-trans) can have varying stabilities. scielo.org.mx In the case of this compound, the relative orientation of the phenyl ring, the carboxylic acid group, and the allyl group would be the primary determinant of conformational stability. The potential energy surface can be scanned by systematically rotating key dihedral angles to map out the energetic landscape and identify transition states connecting different conformers. scielo.org.mx

Transition State Analysis and Reaction Energetics

Beyond determining stable structures, DFT is crucial for elucidating the mechanisms of chemical reactions by locating and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. By identifying the transition state, chemists can calculate the activation energy of a reaction, which is a key factor in determining its rate.

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of two key parameters: the functional and the basis set. The functional is an approximation to the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals.

The selection of an appropriate functional and basis set is not always straightforward and often involves benchmarking against experimental data or higher-level computational methods. researchgate.net For organic molecules, hybrid functionals like B3LYP are popular choices, often paired with Pople-style basis sets such as 6-31G(d) or larger sets like 6-311++G(d,p) for improved accuracy. scielo.org.mx More modern functionals, such as the M06-2X, have shown good performance in predicting thermochemistry and non-covalent interactions. researchgate.net The choice of basis set is also critical; larger basis sets with polarization and diffuse functions are generally required for accurate descriptions of anions, hydrogen bonding, and transition states. stackexchange.com It is common practice to perform geometry optimizations with a smaller basis set and then conduct single-point energy calculations with a larger, more robust basis set to refine the energetics. chemrxiv.org

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Parameter | Examples | General Application |

| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Approximate the exchange-correlation energy. Choice depends on the system and properties of interest. |

| Basis Sets | 6-31G(d), cc-pVDZ, 6-311++G(d,p), aug-cc-pVTZ | Sets of mathematical functions to describe atomic orbitals. Larger sets provide more flexibility and accuracy. |

Reaction Mechanism Elucidation

Computational chemistry provides powerful insights into the step-by-step processes of chemical reactions, allowing for the elucidation of complex reaction mechanisms that can be difficult to probe experimentally.

Mechanistic Insights into Oxidative Rearrangement Processes

Catalytic Mechanisms of Transition Metal Complexes (e.g., Cu(II), Pd)

Transition metals like copper and palladium are widely used to catalyze a variety of organic transformations. While specific catalytic cycles involving this compound are not extensively documented, general principles of transition metal catalysis can be applied. For instance, palladium-catalyzed reactions often involve oxidative addition, migratory insertion, and reductive elimination steps. Copper catalysis, on the other hand, can proceed through various mechanisms, including single-electron transfer (SET) or two-electron pathways.

The development of cooperative catalytic systems, where two different metal centers work in concert, represents a frontier in catalysis. researchgate.net For example, a system involving a transition metal Lewis acid and a Lewis base could be employed to activate this compound. researchgate.net The Lewis acid could coordinate to the carboxylate, while the Lewis base interacts with another part of the molecule, facilitating a specific transformation. DFT calculations would be invaluable in designing such a catalytic system by modeling the interactions between the substrate and the bimetallic complex and evaluating the energetics of the proposed catalytic cycle.

Rearrangement Reactions: Ireland–Claisen and Aza-Cope Mechanistic Pathways

The structural framework of this compound and its derivatives is amenable to powerful rearrangement reactions that enable significant molecular reorganization and the formation of new carbon-carbon or carbon-nitrogen bonds. Mechanistic investigations into these pathways, particularly the Ireland-Claisen and Aza-Cope rearrangements, provide insight into the controlled synthesis of complex molecular architectures.

The Ireland-Claisen rearrangement is a versatile and widely studied wikipedia.orgwikipedia.org-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgwikipedia.org The reaction is typically initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then "trapped" with an electrophile, commonly a silyl (B83357) halide like chlorotrimethylsilane (B32843) (TMSCl), to generate a silyl ketene (B1206846) acetal (B89532) intermediate. libretexts.orgnrochemistry.com This intermediate undergoes a concerted, pericyclic rearrangement through a highly ordered, cyclic transition state, as dictated by Woodward-Hoffmann rules. wikipedia.orglibretexts.org The reaction's appeal lies in its ability to proceed under significantly milder conditions (as low as room temperature) than the traditional Claisen rearrangement, with the resulting silyl ester being hydrolyzed during workup to yield the final carboxylic acid product. libretexts.orgorganic-chemistry.org The geometry of the intermediate silyl ketene acetal, which can be controlled by the choice of solvent, dictates the stereochemical outcome of the reaction, with (E)- and (Z)-enolates leading to anti and syn products, respectively. wikipedia.orglibretexts.org

The Aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, involving a nitrogen atom within the rearranging 1,5-diene framework. wikipedia.orgtcichemicals.com These rearrangements are classified based on the position of the nitrogen atom. The cationic 2-aza-Cope rearrangement is the most common and synthetically useful variant, proceeding at temperatures 100-200 °C lower than the all-carbon Cope rearrangement due to a lowered activation barrier imparted by the charged heteroatom. wikipedia.org For a derivative of this compound, such as an N-allyl amide, this rearrangement would proceed by forming an iminium ion, which then undergoes the wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.org A powerful synthetic strategy involves coupling the aza-Cope rearrangement with a subsequent Mannich cyclization in a tandem reaction sequence. This approach is thermodynamically driven, as the irreversible Mannich cyclization traps one of the rearrangement products, enabling the rapid construction of complex nitrogen-containing heterocyclic structures like pyrrolidines. wikipedia.orgtcichemicals.com

Table 1: Comparison of Ireland-Claisen and Aza-Cope Rearrangement Mechanisms

| Feature | Ireland-Claisen Rearrangement | Cationic 2-Aza-Cope Rearrangement |

|---|---|---|

| Reactant Type | Allylic Ester | N-Substituted 1,5-Hexadiene (e.g., from an Amide) |

| Key Intermediate | Silyl Ketene Acetal wikipedia.orgnrochemistry.com | Iminium Ion wikipedia.org |

| Reaction Type | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.org | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement wikipedia.org |

| Driving Force | Formation of a stable C=O bond in the final acid wikipedia.org | Often coupled with an irreversible trapping reaction (e.g., Mannich) wikipedia.org |

| Typical Product | γ,δ-Unsaturated Carboxylic Acid libretexts.org | Rearranged Amine/Imine, often a Heterocycle wikipedia.orgtcichemicals.com |

Mechanistic Studies of Deoxygenative α-Alkylation

Deoxygenative α-alkylation represents a modern strategy for forming carbon-carbon bonds at the α-position of carbonyl compounds, including carboxylic acids, by transforming a carbonyl oxygen into an alkyl group. Mechanistic studies reveal a process distinct from traditional enolate alkylations. A notable pathway involves the reaction of 1,2-dicarbonyls with organoboranes in the presence of a phosphite (B83602), which can be leveraged to produce α-branched carboxylic acids. nih.govrsc.org

Kinetic and computational investigations have clarified the reaction mechanism. nih.govscispace.com The reaction is found to be first order in the α-keto ester and trimethyl phosphite, but zero order in the organoborane (e.g., triethylborane). nih.gov This suggests the organoborane is not involved in the rate-determining step. Furthermore, the lack of inhibition by radical scavengers like TEMPO indicates the reaction does not proceed through a radical pathway. nih.govscispace.com

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves the initial addition of the phosphite to the keto-carbonyl group. scispace.com This is followed by a kinetically accessible 1,2-phospha-Brook migration, where the phosphite group moves from the carbon to the oxygen, leading to the formation of a key adduct. scispace.com This process ultimately generates a boron enolate intermediate. nih.gov These boron enolates are valuable platforms for subsequent functionalization; for instance, they can undergo an in-situ Ireland-Claisen rearrangement to install allylic groups, leading to the formation of all-carbon quaternary centers at the α-position of the resulting carboxylic acid. nih.gov

Table 2: Key Findings from Mechanistic Studies of Deoxygenative α-Alkylation

| Finding | Observation/Technique | Implication |

|---|---|---|

| Reaction Kinetics | Zero order in triethylborane; First order in α-keto ester and trimethyl phosphite. nih.gov | Organoborane is not involved in the rate-limiting step. |

| Radical Involvement | No reaction inhibition by TEMPO (a radical scavenger). nih.govscispace.com | The reaction does not proceed via a radical mechanism. |

| Key Intermediates | Boron enolates detected by 11B NMR spectroscopy. scispace.com | Confirms the formation of enolates as reactive platforms. |

| Proposed Pathway | DFT calculations support phosphite addition followed by a 1,2-phospha-Brook migration. scispace.com | Provides a low-energy pathway that avoids strong bases. |

| Synthetic Utility | Intermediate boron enolates can be intercepted in further reactions (e.g., Ireland-Claisen). nih.gov | Enables one-pot construction of complex α-branched carboxylic acids. |

Molecular Modeling and Dynamics Simulations

Prediction of Reactivity and Selectivity

Molecular modeling and computational chemistry are indispensable tools for predicting the reactivity and selectivity of organic transformations, including those involving this compound. pnnl.gov By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), chemists can gain profound insights into reaction mechanisms and energy profiles that are often inaccessible through experimental means alone. pnnl.govnih.gov

One powerful application is the calculation of activation barriers for competing reaction pathways. For instance, in the rearrangement of a derivative of this compound, modeling can determine the relative energy barriers for different potential sigmatropic shifts or side reactions, thereby predicting the most likely product under a given set of conditions. scispace.com This predictive power is crucial for optimizing reaction yields and minimizing unwanted byproducts.

Conceptual DFT provides descriptors that correlate with molecular reactivity. scirp.org The "dual descriptor" (DD), for example, can identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.org For a complex molecule, this allows for the a priori identification of reactive centers, guiding synthetic strategy. Molecular dynamics simulations further enhance these predictions by modeling the molecule's behavior in a solvent environment, accounting for dynamic conformational changes and solvent effects that can influence reactivity and the stereochemical outcome of a reaction. nih.gov

Table 3: Computational Methods for Predicting Reactivity and Selectivity

| Method/Technique | Predicted Property | Application Example |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles. nih.govnju.edu.cn | Predicting whether an Ireland-Claisen or an alternative reaction pathway has a lower activation energy. |

| Conceptual DFT (e.g., Dual Descriptor) | Sites of nucleophilic and electrophilic attack. scirp.org | Identifying the most acidic proton or most reactive carbonyl group in a multifunctional molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of electronic structure with a specific activity. scispace.com | Developing a model to predict the rearrangement efficiency based on substituent electronic properties. |

| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects. nih.gov | Simulating the chair-like transition state of a Claisen rearrangement to predict diastereoselectivity. |

Design of Novel Catalytic Systems

Computational modeling has transitioned from a tool for explaining observations to a key component in the rational design of novel catalytic systems. acs.org For transformations involving carboxylic acids like this compound, designing selective and efficient catalysts is paramount. The process begins with a deep computational analysis of the proposed catalytic cycle. pnnl.gov

Using methods like DFT, researchers can model the interaction of reactants, intermediates, and products with a catalyst's active site. pnnl.govornl.gov This allows for the identification of rate-determining steps and catalyst deactivation pathways. For example, in a study on acetic acid ketonization, DFT calculations identified C-C coupling and water formation as the most energy-intensive steps. ornl.gov

Armed with this mechanistic understanding, scientists can perform computational screening. Different catalyst compositions, such as doping a metal oxide support with various elements, can be modeled, and their effect on the activation energies of critical steps can be calculated. ornl.gov This in silico screening process can rapidly evaluate hundreds of potential candidates, identifying promising structures that exhibit lower energy barriers for the desired reaction and higher barriers for side reactions. acs.org This approach dramatically accelerates the discovery of new catalysts, moving beyond trial-and-error experimentation toward targeted design. The insights gained can guide the synthesis of catalysts with enhanced activity, selectivity, and stability for specific transformations of carboxylic acids. pnnl.govornl.gov

Advanced Research Applications of 2 Phenylpent 4 Enoic Acid in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

2-Phenylpent-4-enoic acid serves as a crucial starting material for the synthesis of more complex organic molecules due to its multiple functional groups that can be selectively manipulated. The presence of the carboxylic acid allows for esterification, amidation, and other transformations, while the terminal alkene is amenable to a variety of addition and cyclization reactions. The phenyl group also offers a site for aromatic substitution reactions, further increasing its synthetic utility.

While extensive public documentation on its use in the total synthesis of specific complex natural products is limited, its structural motifs are present in numerous bioactive compounds. Organic chemists can leverage the chirality at the alpha-position to the carboxyl group in enantiomerically pure forms of this compound to introduce stereocenters with high fidelity in the synthesis of intricate molecular targets. The strategic placement of its functional groups allows for its incorporation into larger molecular frameworks through multi-step synthetic sequences.

Key Synthetic Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Alkene | Ozonolysis, Epoxidation, Hydrogenation | Aldehydes, Epoxides, Saturated alkyl chains |

| Phenyl Group | Electrophilic Aromatic Substitution | Substituted aromatic rings |

| Alpha-carbon | Enolate formation and alkylation | Substituted carboxylic acids |

Building Block in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its derivatives are attractive scaffolds for the development of new therapeutic agents. The combination of a lipophilic phenyl group and a polar carboxylic acid moiety provides a desirable pharmacokinetic profile for potential drug candidates. Its structural similarity to endogenous molecules allows it to be explored as an analog or mimetic in various biological pathways.

One notable area of interest is its potential as an antifungal agent. Research has indicated that this compound exhibits in vitro activity against various fungal strains, including Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. This bioactivity suggests its potential as a lead compound for the development of novel antifungal drugs.

Derivatives of this compound can be designed to target a range of biological targets:

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes.

Receptor Ligands: The phenyl group can engage in hydrophobic interactions within receptor binding pockets.

Precursor in Materials Science Applications

The polymerizable nature of the terminal alkene in this compound makes it a candidate for applications in materials science. While specific, large-scale industrial applications are not widely reported in publicly accessible literature, its structure lends itself to the synthesis of functional polymers.

Through polymerization of the vinyl group, polymers with pendant phenyl and carboxylic acid groups can be synthesized. These functional groups can impart specific properties to the resulting material, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. The carboxylic acid groups, for instance, can serve as sites for cross-linking or for grafting other molecules onto the polymer backbone.

Potential Applications in Materials Science:

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymers | Functionalized backbone, potential for chirality | Specialty coatings, functional films |

| Copolymers | Tunable properties based on comonomer | Adhesives, resins |

Synthesis of Bioactive Analogs and Pharmaceutical Scaffolds

The core structure of this compound is a versatile template for the synthesis of a wide array of bioactive analogs and pharmaceutical scaffolds. By systematically modifying the phenyl ring, the carboxylic acid, and the pentenyl chain, chemists can create libraries of compounds for high-throughput screening to identify new drug leads.

The synthesis of such analogs often involves standard organic transformations. For example, substitution on the phenyl ring can modulate electronic properties and steric bulk, potentially leading to improved binding affinity for a biological target. The carboxylic acid can be converted to various bioisosteres, such as tetrazoles or sulfonamides, to enhance metabolic stability or cell permeability. The terminal alkene provides a handle for introducing further diversity through reactions like Heck coupling or metathesis.

Applications in the Synthesis of Heterocyclic Compounds (e.g., dihydrofurans, proline analogues)

A significant application of this compound and its derivatives lies in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Dihydrofurans: The intramolecular cyclization of derivatives of this compound can lead to the formation of dihydrofuran rings. For instance, the iodolactonization of a hydroxylated analog, (±)-2-hydroxy-2-phenylpent-4-enoic acid, has been shown to produce 3-hydroxy-5-(iodomethyl)-3-phenyldihydrofuran-2(3H)-one. This reaction proceeds via the electrophilic addition of iodine to the double bond, followed by the nucleophilic attack of the carboxylate or hydroxyl group to form the lactone ring.

Proline Analogues: While direct synthesis of proline analogues from this compound is not extensively documented, its structural features make it a plausible precursor. Proline analogues are valuable in medicinal chemistry for their ability to introduce conformational constraints into peptides. The carbon backbone of this compound could potentially be elaborated and cyclized to form substituted pyrrolidine (B122466) rings, the core structure of proline. This would likely involve multi-step synthetic sequences, potentially including intramolecular aminomercuration or other cyclization strategies targeting the double bond.

Future Directions and Emerging Research Avenues for 2 Phenylpent 4 Enoic Acid

The unique structural characteristics of 2-phenylpent-4-enoic acid, featuring a carboxylic acid, a phenyl group, and an alkene moiety, position it as a compound of significant interest for future research. Emerging studies are paving the way for innovative applications and a deeper understanding of its chemical and biological potential. The focus is shifting towards sustainable production, novel molecular modifications, and detailed computational and mechanistic explorations.

Q & A

Basic: What are the standard synthetic routes for 2-Phenylpent-4-enoic acid, and how are yields optimized?

The synthesis typically involves α-alkylation of malonate esters or decarboxylative protonation. For example, reacting α-aryl malonate monoesters with organocatalysts under acidic conditions can yield enantiomerically enriched products . A representative procedure (adapted from similar compounds) involves reacting tert-butoxycarbonyl-protected intermediates with cyclic imines, achieving ~50% yield after purification via column chromatography . Key optimization factors:

- Catalyst selection : Bifunctional thiourea catalysts improve enantioselectivity.

- Temperature : Reactions at 0–25°C minimize side reactions.

- Solvent : Dichloromethane or toluene enhances reaction efficiency.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (e.g., thiourea) | 10 mol% | ↑ Enantiomeric excess (up to 95%) |

| Reaction Time | 12–24 hours | ↓ Side-product formation |

| Workup | Acidic aqueous extraction | ↑ Purity (removes unreacted amines) |

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

1H/13C NMR and HRMS-ESI are critical. Key diagnostic signals include:

- 1H NMR : Olefinic protons at δ 5.67–5.81 ppm (pent-4-enoic chain) and aromatic protons at δ 7.24–7.37 ppm .

- 13C NMR : Carboxylic acid carbon at ~178 ppm and ester carbonyl at ~156 ppm (if protected) .

- HRMS-ESI : Exact mass confirmation (e.g., [M+H]+ calculated 346.2013, observed 346.2009) .

IR can corroborate functional groups (C=O stretch ~1700 cm⁻¹).

Basic: What biological activities have been hypothesized for this compound derivatives?

While direct studies are limited, structural analogs (e.g., 2-(4-ethylphenyl)propanoic acid) show anti-inflammatory activity via COX-2 inhibition . Computational docking studies suggest similar derivatives interact with fatty acid-binding proteins, implicating potential metabolic regulation .

Advanced: How can enantioselective synthesis of this compound be achieved?

Use organocatalytic decarboxylative protonation with chiral catalysts. For example, bifunctional thiourea-tertiary amine catalysts induce asymmetry during malonate monoester decarboxylation, achieving >90% enantiomeric excess (ee) . Critical steps:

- Substrate design : α-Aryl malonates with electron-withdrawing groups enhance reactivity.

- Proton source : Controlled addition of weak acids (e.g., acetic acid) prevents racemization.

Advanced: How should researchers resolve contradictions in reported spectroscopic data?

Contradictions (e.g., δ 2.65–2.48 ppm splitting in 1H NMR vs. δ 2.8 ppm in similar compounds) require:

Cross-validation : Compare with databases (e.g., NIST Chemistry WebBook ).

Solvent/temperature standardization : Ensure identical conditions for NMR acquisition.

Statistical analysis : Apply t-tests to determine if variations are significant (p < 0.05) .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for decarboxylation or cycloaddition. For example:

- Frontier molecular orbitals : Predict regioselectivity in Diels-Alder reactions.

- Solvent effects : Use PCM models to simulate toluene or THF environments.

Advanced: What protocols ensure reproducibility in scaled-up syntheses?

Follow Good Laboratory Practices (GLP) :

- Documentation : Record batch-specific variables (e.g., solvent lot numbers).

- Quality control : Validate intermediates via HPLC (≥95% purity threshold) .

- Error reporting : Disclose inseparable impurities (e.g., trace solvents in NMR ).

Advanced: How can this compound be functionalized for heterocyclic synthesis?

Cyclocondensation with cyclic imines generates pyrrolidine derivatives (e.g., (±)-2-(1-Boc-pyrrolidin-2-yl)-2-phenylpent-4-enoic acid) . Optimize via:

- Microwave-assisted heating : Reduces reaction time from 24 hours to 2 hours.

- Protecting group strategy : Boc groups prevent unwanted nucleophilic attacks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.